molecular formula C11H15BrS B8402615 3-p-Tolylthio-2-methyl-1-bromopropane

3-p-Tolylthio-2-methyl-1-bromopropane

Cat. No. B8402615
M. Wt: 259.21 g/mol
InChI Key: HIJFZTPTAGDMCS-UHFFFAOYSA-N
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Patent
US04450149

Procedure details

3-p-Tolylthio-2-methylpropene (15 mmol, 2.67 g) was hydroborated with BH3 -THF (5 mmol) at 0°. The brominations were carried out as described in the general procedure. The product was isolated via chromatography; yield 2.67 g (61%); [90% via Br2 reactions]; m.s. 257 and 259 [M-1] (calcd. 258 and 260); NMR (CDCl3) δ 1.0 (d, 3H, --CH3), 1.6 (m, 1H, --CH--), 2.2 (s,2H, ArCH3), 3.4 (m, 2H, --CH2Br), 3.2 (d, 2H, --SCH2), 7.0 (A'2X'2, 4H, ArH).
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([S:7][CH2:8][C:9]([CH3:11])=[CH2:10])=[CH:3][CH:2]=1.C1COCC1.[Br:18]Br>>[C:1]1([CH3:12])[CH:2]=[CH:3][C:4]([S:7][CH2:8][CH:9]([CH3:11])[CH2:10][Br:18])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
C1(=CC=C(C=C1)SCC(=C)C)C
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°
CUSTOM
Type
CUSTOM
Details
The product was isolated via chromatography

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)SCC(CBr)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.